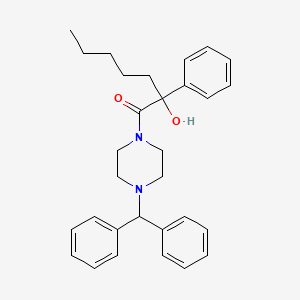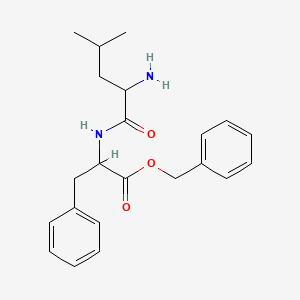
Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, a possible synthetic route could involve the reaction of piperazine with diphenylmethyl chloride and 2-hydroxy-1-oxo-2-phenylheptanoic acid under controlled conditions. The reaction may require a base such as sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with purification steps such as recrystallization or chromatography to ensure high purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions with alkyl halides to form N-alkylated piperazines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The exact mechanism would depend on the specific structure of the compound and its intended application. For example, some piperazine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylbutyl)-
- Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylpropyl)-
Uniqueness
The uniqueness of Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)- lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to other piperazine derivatives.
Propiedades
Número CAS |
824392-62-3 |
|---|---|
Fórmula molecular |
C30H36N2O2 |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-hydroxy-2-phenylheptan-1-one |
InChI |
InChI=1S/C30H36N2O2/c1-2-3-13-20-30(34,27-18-11-6-12-19-27)29(33)32-23-21-31(22-24-32)28(25-14-7-4-8-15-25)26-16-9-5-10-17-26/h4-12,14-19,28,34H,2-3,13,20-24H2,1H3 |
Clave InChI |
NBYUEJWMAQLROL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1=CC=CC=C1)(C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)

![[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14209079.png)
![1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-](/img/structure/B14209084.png)

![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)

![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
![6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B14209113.png)
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
